Momordicine V is a triterpenoid compound primarily extracted from the fruits of Momordica charantia, commonly known as bitter melon. This compound has garnered attention due to its various biological activities, including potential therapeutic applications in treating inflammatory conditions and certain cancers. The molecular formula for Momordicine V is , with a molecular weight of approximately 720.9 g/mol .
Momordicine V is derived from the bitter melon plant, specifically from its fruits. This plant is widely recognized in traditional medicine for its diverse pharmacological properties, including antidiabetic, anticancer, and anti-inflammatory effects . The extraction of Momordicine V involves various methods that isolate this compound from other bioactive substances present in the plant.
The synthesis of Momordicine V can be achieved through several extraction and purification techniques. Common methods include:
The detailed process often involves partitioning the extract between organic solvents and water to isolate the desired fractions containing Momordicine V.
The molecular structure of Momordicine V can be described as follows:
The structural identification typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which help elucidate the arrangement of atoms within the molecule.
Momordicine V participates in various chemical reactions that enhance its biological activity:
These reactions are crucial for understanding how Momordicine V interacts with biological systems and its potential therapeutic effects.
The mechanism by which Momordicine V exerts its biological effects involves several pathways:
Data from studies suggest that these mechanisms contribute significantly to its therapeutic potential in treating diseases associated with inflammation and cancer.
Relevant analytical data often includes retention times in chromatography, spectral data from NMR, and mass spectra confirming the identity and purity of Momordicine V.
Momordicine V has several scientific applications:
Research continues to explore additional therapeutic potentials of this compound, particularly in integrative medicine approaches.
Cucurbitane-type triterpenoids represent a structurally distinct class of natural products characterized by a 19(10→9β)-abeo-10α-lanostane skeleton with a modified cycloartane framework. These compounds are biosynthesized primarily within the Cucurbitaceae family, which includes economically and medicinally significant species like Momordica charantia (bitter melon or bitter gourd). Within this phytochemical landscape, Momordicine V emerges as one of the many structurally unique and biologically relevant cucurbitane derivatives identified from M. charantia. This compound belongs to an expanding group of over 260 characterized cucurbitane-type triterpenoids derived from this plant species, contributing substantially to its intense bitterness and diverse pharmacological potential [7] [9]. Momordicine V exemplifies the chemical diversity generated through enzymatic modifications—such as oxidation, glycosylation, esterification, and acetal formation—on the core cucurbitane scaffold. Its structural features, including characteristic functional groups and stereochemistry, position it as a compound of significant phytochemical interest within the intricate metabolic profile of bitter gourd [5] [8].
Momordica charantia L. belongs to the Cucurbitaceae family, a globally distributed plant group comprising approximately 130 genera and over 900 species. Taxonomically classified under the Kingdom Plantae, Division Magnoliophyta, Class Magnoliopsida, Order Cucurbitales, this species holds a pivotal position as a prolific producer of structurally diverse and biologically active cucurbitane-type triterpenoids. Phylogenetically, M. charantia is closely related to other medicinally important Momordica species (e.g., M. cochinchinensis, M. balsamina) that similarly accumulate bitter-tasting cucurbitanes, suggesting an evolutionary conservation of triterpenoid biosynthetic pathways within this genus [1] [4]. This species thrives in tropical and subtropical regions worldwide, including significant cultivation and traditional use across Asia (India, China, Japan, Southeast Asia), Africa, the Caribbean, and South America [1] [3] [4].
The plant manifests as a slender annual climbing vine bearing distinctive warty, oblong fruits that transition from green to orange-red upon ripening. All plant parts—fruits, seeds, vines, leaves, and roots—contain cucurbitane-type triterpenoids, though the specific composition and concentration vary significantly between tissues. The fruit, consumed globally as a vegetable despite its intense bitterness, and the vines/leaves used in traditional medicine preparations, serve as the primary sources for isolating compounds like Momordicine V [1] [5] [10]. The prominence of M. charantia as a source of unique cucurbitanes underscores its taxonomic significance. The sheer structural diversity observed—encompassing aglycones (e.g., momordicine I, momordicine II), glycosides (e.g., momordicosides, charantosides), and esterified derivatives (e.g., malonyl conjugates like Momordicine V)—exceeds that found in many related species, positioning it as a chemotaxonomic marker within the Cucurbitaceae [5] [7] [9].
Table 1: Major Cucurbitane-Type Triterpenoid Classes in Momordica charantia
Structural Class | Representative Compounds | Primary Plant Part | Key Functional Features |
---|---|---|---|
5,19-Hemiacetals | Momordicine I, Karavilagenin D | Vines, Leaves, Fruit | Intramolecular hemiacetal between C-19 aldehyde & C-5 OH |
Aglycones (Alcohols/Aldehydes) | Momordicine V, Kuguacin J, Momordic acid | Fruit, Vines | Free hydroxyls, C-19 aldehyde, no sugar moiety |
Glycosides | Momordicosides (A-Z), Charantosides | Fruit, Seeds | Cucurbitane aglycone conjugated to mono/di-saccharides |
Malonyl Esters | 3-O-Malonylmomordicine I, Momordicine V? | Fruit | Malonic acid esterified to triterpenoid hydroxyl |
Methyl/Acetyl Ethers | Kuguaglycosides, Taimordisins | Vines, Fruit | Methyl or acetyl group etherified to hydroxyl |
The discovery of Momordicine V is embedded within the broader historical trajectory of cucurbitane research in M. charantia. Initial phytochemical investigations in the mid-20th century focused on characterizing the bitter principles. Seminal work in the early 1980s by Okabe and colleagues led to the isolation and structural elucidation of key cucurbitane glycosides like momordicosides K and L from the fruit, identified as major contributors to the bitter taste [7]. Subsequent decades witnessed an accelerated pace of discovery, driven by advances in chromatographic separation techniques (HPLC, counter-current chromatography) and spectroscopic methods (high-field NMR, HRMS). This period yielded numerous aglycones, including momordicines I and II from leaves and vines [10] [13].
Momordicine V was likely identified and characterized in the late 2000s or early 2010s, coinciding with a surge in research interest in M. charantia's bioactive constituents. Its classification follows the established naming convention ("momordicine") for cucurbitane aglycones from this source, succeeded by a Roman numeral (V). While detailed isolation reports specific to Momordicine V are limited in the provided sources, its identification represents part of the ongoing effort to map the complex triterpenoid metabolome of bitter gourd. This period also saw the recognition of significant chemical artifacts arising during extraction, particularly the formation of 5,19-methyl acetals and methyl ethers (e.g., many kuguacins, taimordisins) when using methanol under acidic conditions or elevated temperatures. This understanding, solidified by studies like Cai et al. (2025) demonstrating the transformation of momordicine I into such derivatives [9], necessitates careful consideration of extraction protocols when isolating and characterizing authentic natural products like Momordicine V. Its classification places it among the cucurbitane aglycones bearing hydroxyl and aldehyde functionalities, structurally related to momordicine I but distinguished by its specific oxidation pattern and potentially the presence of esterification (e.g., malonylation) [7] [9].
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